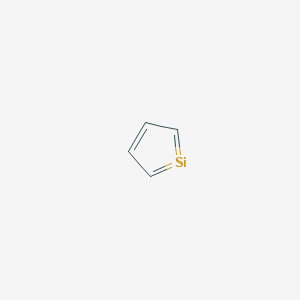
1H-silole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-silole is a silole.
Applications De Recherche Scientifique
Electronic Structure and Molecular Engineering
- Substituent Effects on Electronic Structure : Siloles, including 1H-silole, are used as building blocks in organic semiconductors. Their applications span across light-emitting diodes, solar cells, field-effect transistors, and sensors. The electronic structures of siloles are tailored through molecular engineering, particularly by modifying substituents to control their properties (Zhan, Barlow, & Marder, 2009).
Synthesis and Reactivity
- Novel Synthesis Methods : Innovative methods for synthesizing 1H-siloles have been developed, such as [2+2+1] cycloadditions, revealing their unique molecular structures and reactivity. These methods have expanded the potential applications of 1H-siloles in various fields (Lebedev et al., 2014).
- Gas-Phase Synthesis : The gas-phase synthesis of silole (1-silacyclopenta-2,4-diene) is a novel approach that has opened new avenues for accessing organosilicon molecules, which were previously challenging to synthesize using classical methods (Yang et al., 2016).
Photoluminescence and Chemosensors
- Photoluminescence of Silole Regioisomers : Silole regioisomers exhibit varying photoluminescence properties. Novel siloles with high fluorescence quantum yield have been synthesized, demonstrating their potential as sensitive chemosensors and efficient electroluminescent materials (Li et al., 2005).
- Fluorescence Turn-On Detection : Siloles with aggregation-induced emission features have been utilized for fluorescence turn-on detection of DNA and as a label-free fluorescence nuclease assay. This application showcases the sensitivity and versatility of siloles in biological and chemical sensing (Wang et al., 2008).
Electronic and Optical Applications
- Electronic Conjugation and Optical Power Limiting : Silole-containing polymers have been synthesized, demonstrating high thermal stability, extended electronic conjugation, and novel properties like cooling-enhanced photoluminescence and optical power limiting performance. These characteristics make them suitable for applications in nonlinear optics and light-emitting devices (Chen et al., 2003).
- Functionalized Siloles in OLEDs and Sensors : Functionalized siloles have been synthesized and applied in various domains, including OLEDs (organic light-emitting diodes) and sensory applications. Their unique aggregation-induced emission phenomenon makes them highly valuable in the development of efficient luminescent materials (Lin et al., 2017).
Advanced Materials and Applications
- High-Efficiency Polymer Solar Cells : Silole-containing conjugated polymers have been synthesized for use in high-efficiency polymer solar cells, demonstrating significant power conversion efficiency due to their strong absorption and suitable bandgap (Song et al., 2011).
Propriétés
Numéro CAS |
4723-64-2 |
|---|---|
Nom du produit |
1H-silole |
Formule moléculaire |
C4H4Si |
Poids moléculaire |
80.16 g/mol |
Nom IUPAC |
1-silacyclopenta-1,3,5-triene |
InChI |
InChI=1S/C4H4Si/c1-2-4-5-3-1/h1-4H |
Clé InChI |
GHHWQWFSVDWNMF-UHFFFAOYSA-N |
SMILES |
C1=CC=[Si]=C1 |
SMILES canonique |
C1=CC=[Si]=C1 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




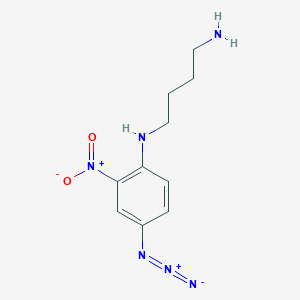
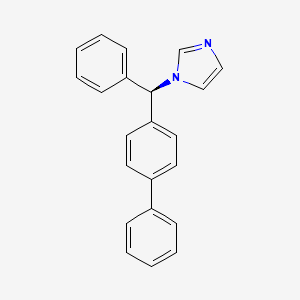
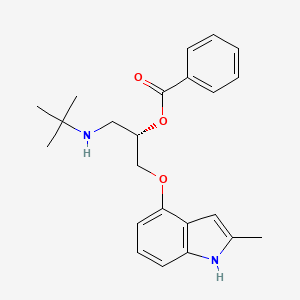
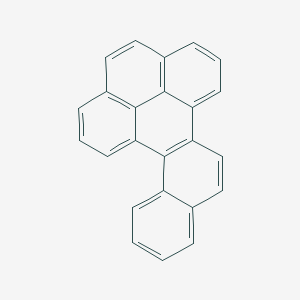
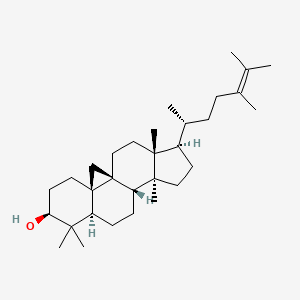
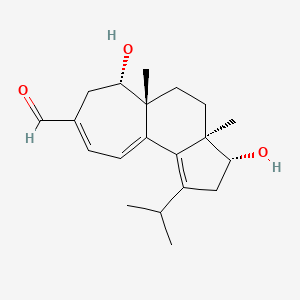
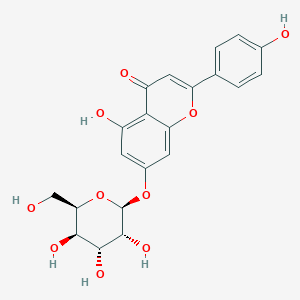
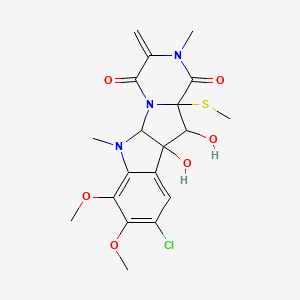
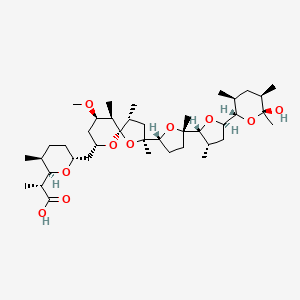
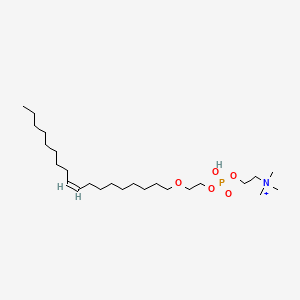
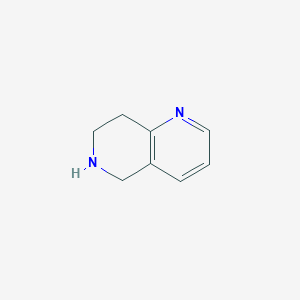
![(5E,9Z)-3,6,10-trimethyl-8,11-dihydro-7H-cyclodeca[b]furan-4-one](/img/structure/B1252421.png)
